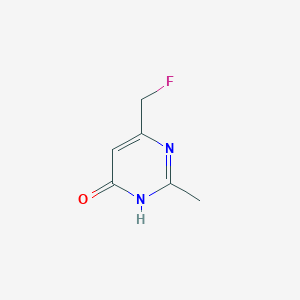

6-(Fluoromethyl)-2-methylpyrimidin-4(1h)-one

Description

¹H-NMR (400 MHz, DMSO-d₆):

- δ 2.30 (s, 3H) : Methyl group at C2 (integration: 3H, singlet due to lack of adjacent protons).

- δ 4.60 (d, J = 47 Hz, 2H) : Fluoromethyl group at C6 (doublet from coupling with ¹⁹F).

- δ 6.50 (s, 1H) : H5 proton on pyrimidinone ring (deshielded by electron-withdrawing groups).

- δ 12.10 (s, 1H) : N1-H proton (exchangeable, broad in D₂O-exchanged sample).

¹³C-NMR (100 MHz, DMSO-d₆):

- δ 22.5 : C2-methyl.

- δ 84.5 (d, J = 165 Hz) : C6 fluoromethyl (C-F coupling).

- δ 158.9 : C4 carbonyl.

- δ 162.0 : C2 pyrimidinone.

Properties

CAS No. |

3110-42-7 |

|---|---|

Molecular Formula |

C6H7FN2O |

Molecular Weight |

142.13 g/mol |

IUPAC Name |

4-(fluoromethyl)-2-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H7FN2O/c1-4-8-5(3-7)2-6(10)9-4/h2H,3H2,1H3,(H,8,9,10) |

InChI Key |

BFOODGFSIMOOBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Fluoromethyl)-2-methylpyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrimidin-4(3H)-one with a fluoromethylating agent under controlled conditions. The reaction typically requires a base, such as sodium hydride, to deprotonate the pyrimidine ring, followed by the addition of a fluoromethylating reagent like fluoromethyl iodide. The reaction is carried out in an aprotic solvent, such as dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 6-(Fluoromethyl)-2-methylpyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Fluoromethyl)-2-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-(Fluoromethyl)-2-methylpyrimidin-4(3H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Fluoromethyl)-2-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

- 6-(Difluoromethyl)-4(1H)-Pyrimidinone (CAS 126538-89-4): This compound replaces the fluoromethyl group with a difluoromethyl substituent. Such modifications can influence solubility and target binding .

- 2-Amino-6-methylpyrimidin-4(1H)-one (CAS 3977-29-5): Lacking fluorine, this derivative features an amino group at the 2-position. The amino group introduces hydrogen-bonding capacity and basicity, which may enhance water solubility but reduce lipophilicity compared to the fluoromethyl analog. This structural difference highlights the trade-off between polarity and membrane permeability .

6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one (CAS 2557-79-1) :

The trifluoromethyl group at the 2-position is bulkier and more electron-withdrawing than the methyl group in 6-(fluoromethyl)-2-methylpyrimidin-4(1H)-one. This substitution can sterically hinder interactions with biological targets while increasing resistance to oxidative metabolism .

Data Tables

Table 1: Comparative Structural and Physical Properties

| Compound Name | Substituents (Position) | Molecular Weight | Key Properties |

|---|---|---|---|

| 6-(Fluoromethyl)-2-methylpyrimidin-4(1H)-one | 6-Fluoromethyl, 2-Methyl | 156.14 (calc.) | High lipophilicity, metabolic stability |

| 6-(Difluoromethyl)-4(1H)-Pyrimidinone | 6-Difluoromethyl | 148.10 | Enhanced acidity, H-bonding capacity |

| 2-Amino-6-methylpyrimidin-4(1H)-one | 2-Amino, 6-Methyl | 139.15 | High solubility, basicity |

| 6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one | 2-Trifluoromethyl, 6-Methyl | 194.12 | Electron-withdrawing, steric bulk |

Biological Activity

6-(Fluoromethyl)-2-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluoromethyl group, which can significantly influence its pharmacological properties, including enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 6-(Fluoromethyl)-2-methylpyrimidin-4(1H)-one is characterized by the following features:

- Pyrimidine Core : A six-membered aromatic ring containing nitrogen atoms.

- Fluoromethyl Group : A -CH2F substituent that enhances lipophilicity and may influence biological interactions.

- Methyl Group : A -CH3 group at position 2, which may affect the compound's reactivity and interactions.

Enzyme Inhibition

Research indicates that compounds with similar structures to 6-(Fluoromethyl)-2-methylpyrimidin-4(1H)-one exhibit significant enzyme inhibition properties. For example, pyrimidine derivatives have been identified as potential inhibitors of various enzymes involved in metabolic pathways. Specifically, fluorinated pyrimidines have shown promise as inhibitors of glucagon-like peptide-1 receptor (GLP-1R), which is crucial for glucose metabolism and insulin secretion .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrimidine derivatives. For instance, derivatives similar to 6-(Fluoromethyl)-2-methylpyrimidin-4(1H)-one demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the fluoromethyl group is believed to enhance the antimicrobial efficacy by increasing membrane permeability .

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial activity of various pyrimidine derivatives, 6-(Fluoromethyl)-2-methylpyrimidin-4(1H)-one was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an IC50 value indicative of moderate antibacterial activity. The study concluded that the fluoromethyl substitution was critical for enhancing the compound's potency against resistant bacterial strains .

Case Study 2: Cytotoxicity against Cancer Cell Lines

Another investigation focused on the cytotoxic effects of 6-(Fluoromethyl)-2-methylpyrimidin-4(1H)-one on various cancer cell lines, including HeLa and K562. Results showed that the compound exhibited significant cytotoxicity with low toxicity towards normal human cells. This selective toxicity suggests potential applications in cancer therapy .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2,4-diaminopyrimidine | Fluorinated at position 5 with amino groups at positions 2 and 4 | Antimicrobial properties |

| 6-Methylpyrimidin-2(1H)-one | Methyl group at position 6 | Potential antitumor activity |

| 2-Amino-5-chloropyrimidine | Amino group at position 2 with chlorine at position 5 | Inhibitory effects on various enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.